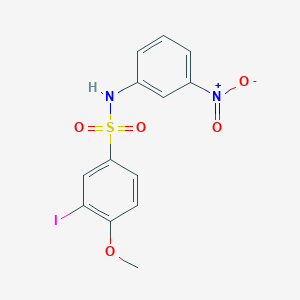![molecular formula C22H20BrNO2 B4188090 N-[(4-bromophenyl)(phenyl)methyl]-3-ethoxybenzamide](/img/structure/B4188090.png)
N-[(4-bromophenyl)(phenyl)methyl]-3-ethoxybenzamide
Vue d'ensemble
Description
N-[(4-bromophenyl)(phenyl)methyl]-3-ethoxybenzamide, also known as BPPM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. BPPM is a benzamide derivative that has been synthesized using various methods, and its mechanism of action has been studied extensively.
Mécanisme D'action
N-[(4-bromophenyl)(phenyl)methyl]-3-ethoxybenzamide has been shown to inhibit the activity of protein kinase CK2, which is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis. N-[(4-bromophenyl)(phenyl)methyl]-3-ethoxybenzamide binds to the ATP-binding site of CK2 and inhibits its activity, leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
N-[(4-bromophenyl)(phenyl)methyl]-3-ethoxybenzamide has been shown to have various biochemical and physiological effects. In a study conducted on mice, N-[(4-bromophenyl)(phenyl)methyl]-3-ethoxybenzamide was found to reduce the levels of inflammatory cytokines and improve liver function. N-[(4-bromophenyl)(phenyl)methyl]-3-ethoxybenzamide has also been shown to reduce the levels of oxidative stress markers and improve mitochondrial function in cells.
Avantages Et Limitations Des Expériences En Laboratoire
N-[(4-bromophenyl)(phenyl)methyl]-3-ethoxybenzamide has several advantages for lab experiments. It is a small molecule that can easily penetrate cells and tissues, making it suitable for in vitro and in vivo studies. N-[(4-bromophenyl)(phenyl)methyl]-3-ethoxybenzamide is also relatively stable and can be stored for long periods. However, N-[(4-bromophenyl)(phenyl)methyl]-3-ethoxybenzamide has some limitations, including its low solubility in water, which can affect its bioavailability and efficacy.
Orientations Futures
Several future directions for N-[(4-bromophenyl)(phenyl)methyl]-3-ethoxybenzamide research have been proposed. One direction is to study the efficacy of N-[(4-bromophenyl)(phenyl)methyl]-3-ethoxybenzamide in combination with other drugs for the treatment of cancer and neurodegenerative diseases. Another direction is to investigate the potential of N-[(4-bromophenyl)(phenyl)methyl]-3-ethoxybenzamide as a diagnostic tool for cancer and other diseases. Additionally, further studies are needed to understand the long-term effects of N-[(4-bromophenyl)(phenyl)methyl]-3-ethoxybenzamide on human health and its potential toxicity.
Conclusion:
In conclusion, N-[(4-bromophenyl)(phenyl)methyl]-3-ethoxybenzamide is a chemical compound that has shown significant potential for various scientific research applications. Its mechanism of action has been extensively studied, and it has been shown to have several biochemical and physiological effects. N-[(4-bromophenyl)(phenyl)methyl]-3-ethoxybenzamide has advantages and limitations for lab experiments, and several future directions for research have been proposed. Further studies are needed to fully understand the potential of N-[(4-bromophenyl)(phenyl)methyl]-3-ethoxybenzamide in various fields of research.
Applications De Recherche Scientifique
N-[(4-bromophenyl)(phenyl)methyl]-3-ethoxybenzamide has been shown to have potential applications in various fields of research. In the field of cancer research, N-[(4-bromophenyl)(phenyl)methyl]-3-ethoxybenzamide has been studied for its ability to inhibit the growth of cancer cells. In a study conducted on human breast cancer cells, N-[(4-bromophenyl)(phenyl)methyl]-3-ethoxybenzamide was found to induce cell cycle arrest and cause apoptosis. N-[(4-bromophenyl)(phenyl)methyl]-3-ethoxybenzamide has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease. In a study conducted on mice, N-[(4-bromophenyl)(phenyl)methyl]-3-ethoxybenzamide was found to improve cognitive function and reduce amyloid beta levels in the brain.
Propriétés
IUPAC Name |
N-[(4-bromophenyl)-phenylmethyl]-3-ethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20BrNO2/c1-2-26-20-10-6-9-18(15-20)22(25)24-21(16-7-4-3-5-8-16)17-11-13-19(23)14-12-17/h3-15,21H,2H2,1H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUORGCROUHHFEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C(=O)NC(C2=CC=CC=C2)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-bromophenyl)(phenyl)methyl]-3-ethoxybenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(sec-butyl)-2-{[N-(3,5-dimethylphenyl)-N-(methylsulfonyl)alanyl]amino}benzamide](/img/structure/B4188011.png)
![12-(3-nitrophenyl)-8,9,10,12-tetrahydrobenzo[b]-4,7-phenanthrolin-11(7H)-one](/img/structure/B4188017.png)
![N-[4-(1-adamantyl)phenyl]-2-(phenylthio)acetamide](/img/structure/B4188024.png)

![6-oxo-N,N'-diphenyl-6H-benzo[c]chromene-3,8-disulfonamide](/img/structure/B4188046.png)
![N-{4-[(difluoromethyl)thio]phenyl}-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B4188054.png)
![dimethyl 2-({[3-(hydroxymethyl)-1-piperidinyl]carbonothioyl}amino)terephthalate](/img/structure/B4188062.png)
![4-chloro-N-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)-N-[2-(4-methylphenyl)-2-oxoethyl]benzamide](/img/structure/B4188071.png)
![ethyl 1-{N-(4-ethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}-4-piperidinecarboxylate](/img/structure/B4188075.png)
![N-[4-(aminosulfonyl)benzyl]-3-(benzylsulfonyl)propanamide](/img/structure/B4188084.png)

![{5-bromo-2-[(4-fluorobenzyl)oxy]benzyl}(tetrahydro-2-furanylmethyl)amine hydrochloride](/img/structure/B4188107.png)
![3-iodo-4-methoxy-N-[2-(phenylthio)ethyl]benzenesulfonamide](/img/structure/B4188115.png)
![N-(tert-butyl)-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B4188121.png)